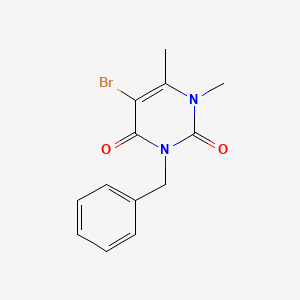

Uracil, 3-benzyl-5-bromo-1,6-dimethyl-

CAS No.: 32000-70-7

Cat. No.: VC20651521

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32000-70-7 |

|---|---|

| Molecular Formula | C13H13BrN2O2 |

| Molecular Weight | 309.16 g/mol |

| IUPAC Name | 3-benzyl-5-bromo-1,6-dimethylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C13H13BrN2O2/c1-9-11(14)12(17)16(13(18)15(9)2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |

| Standard InChI Key | NPSSKLWIPCMJBU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)N(C(=O)N1C)CC2=CC=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

-

Systematic Name: 3-Benzyl-5-bromo-1,6-dimethylpyrimidine-2,4(1H,3H)-dione

-

Molecular Formula:

Substituent Effects

-

5-Bromo Group: Enhances electrophilicity at the 6-position, facilitating nucleophilic attacks in synthetic applications .

-

3-Benzyl Group: Provides steric bulk, influencing regioselectivity in cross-coupling reactions .

-

1,6-Dimethyl Groups: Stabilize the uracil ring through electron-donating effects, modulating solubility and reactivity .

Synthesis and Reaction Pathways

Route 1: Halogenation of Uracil Precursors

-

Starting Material: 1,3-Dimethylbarbituric acid (prepared from dimethyl urea and dimethyl malonate) .

-

Bromination: Treatment with phosphorus oxychloride () and brominating agents under reflux in water-immiscible solvents (e.g., chloroform or toluene) .

-

Protective Group Strategy:

Route 2: Nucleophilic Substitution

-

Mechanism: Active methylene compounds (e.g., malonates) generate carbanions that attack the 5-bromo position, forming C–C bonds .

-

Intermediate Isolation: 5,6-Di-substituted dihydro adducts are often observed, as in the synthesis of fused cyclopropane derivatives .

Reaction Optimization

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR)

-

-NMR (CDCl):

-

-NMR:

Mass Spectrometry

Pharmacological and Toxicological Profile

Acute Toxicity

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

-

Cyclopropane Formation: Reaction with dibenzylketone yields 2,4-diazabicyclo[4.1.0]nonane derivatives .

-

Fused Rings: Dual C–C bond formation at C5 and C6 produces bicyclic structures (e.g., 2,4-diazabicyclo[4.1.0]heptane) .

Functional Group Transformations

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 5-Amino derivatives | 65–75 |

| Hydrogenation | Dehalogenated uracils | 74 |

| Mitsunobu Alkylation | N1-Cyanomethyl analogs | 55 |

Industrial and Regulatory Considerations

Supplier Landscape

-

Major Suppliers: CHEMICAL LAND21 (South Korea), HONEST JOY HOLDINGS (USA) .

-

Pricing: Estimated at $120–150/g for research-grade material .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume